3-Piperidin-4-ylmethyl-quinoline
Overview
Description
3-Piperidin-4-ylmethyl-quinoline is a heterocyclic compound that features a quinoline ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Mechanism of Action
Target of Action
The compound 3-Piperidin-4-ylmethyl-quinoline is a derivative of two important classes of compounds: quinolines and piperidines . Quinolines and quinolones have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the primary targets of this compound could be a wide range of proteins or enzymes involved in these biological activities.
Mode of Action
Quinoline and piperidine derivatives generally exhibit high and selective activity attained through different mechanisms of action . For instance, some quinoline derivatives act by targeting microbial viability or pathogens’ virulence machinery required to cause host damage and disease . Similarly, some piperidine derivatives are known to inhibit mitosis at metaphase leading to mitotic arrest or cell death .
Biochemical Pathways
These could include pathways related to microbial growth, inflammation, platelet aggregation, tumor growth, and various neurological processes .
Pharmacokinetics
The structural diversity of quinoline and piperidine derivatives generally contributes to their high and selective activity, as well as low toxicity on human cells .
Result of Action
Based on the known activities of quinoline and piperidine derivatives, this compound may have potential antimicrobial, anti-inflammatory, antiplatelet, antitumor, and various neurological effects .
Action Environment
It’s worth noting that the synthesis of quinoline and piperidine derivatives often involves environmentally friendly reaction protocols . This suggests that the synthesis and use of such compounds may be designed with environmental considerations in mind.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Pfitzinger reaction, which uses isatin derivatives and ketones under basic conditions .
Industrial Production Methods
Industrial production of 3-Piperidin-4-ylmethyl-quinoline often employs scalable methods such as catalytic hydrogenation and cyclization reactions. These methods are optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-4-ylmethyl-quinoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Halogenated quinoline derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
3-Piperidin-4-ylmethyl-quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential treatment for neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar antimicrobial properties.
Piperidine: A related compound with a wide range of pharmacological activities.
Tetrahydroquinoline: A reduced form of quinoline with enhanced biological activity.
Uniqueness
3-Piperidin-4-ylmethyl-quinoline is unique due to its combined quinoline and piperidine moieties, which confer a broad spectrum of biological activities and make it a versatile scaffold for drug development .
Properties
IUPAC Name |
3-(piperidin-4-ylmethyl)quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-4-15-14(3-1)10-13(11-17-15)9-12-5-7-16-8-6-12/h1-4,10-12,16H,5-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATCEHWCYFWXNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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